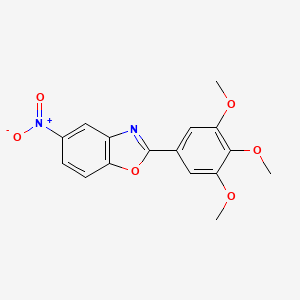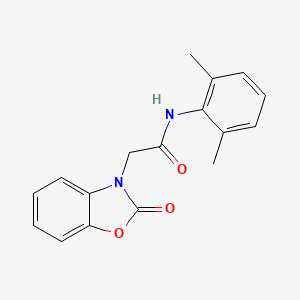![molecular formula C19H13N3OS B4409700 2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide](/img/structure/B4409700.png)
2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide
描述
2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB belongs to the class of benzamide derivatives and has been found to possess various biochemical and physiological effects.
作用机制
2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide inhibits the activity of PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This results in the activation of the insulin signaling pathway and improved glucose uptake by the cells. This compound also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. This compound has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide has several advantages for lab experiments. It is a potent inhibitor of PTP1B and has been found to be effective in improving glucose uptake and insulin sensitivity in animal models of diabetes. This compound has also been found to inhibit the growth of cancer cells and has potential applications in cancer research. However, this compound has some limitations for lab experiments, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for diabetes and cancer. Another direction is to study the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, the development of more potent and selective inhibitors of PTP1B could have significant implications for the treatment of diabetes and other metabolic disorders.
科学研究应用
2-[(2-cyanophenyl)thio]-N-2-pyridinylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c20-13-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)19(23)22-18-11-5-6-12-21-18/h1-12H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUJYMMIJTTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)

![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![1-[3-(3-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4409674.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![1-(3-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4409685.png)

![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409695.png)